2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Azidomethyl Group (-CH₂N₃)
The azidomethyl group is a high-energy functional group characterized by a terminal azide (-N₃). It participates in Staudinger reactions and copper-catalyzed azide-alkyne cycloadditions (CuAAC) , enabling bioconjugation and polymer synthesis. The electron-withdrawing nature of the azide group slightly polarizes the adjacent methylene (-CH₂-) unit, enhancing electrophilicity at the boron center.
Boronate Ester (1,3,2-Dioxaborolane)
The boronate ester ring stabilizes the boron atom through chelation with two oxygen atoms. The pinacol-derived tetramethyl substitution (4,4,5,5-tetramethyl) enhances hydrolytic stability compared to non-alkylated boronic acids. This moiety is pivotal in cross-coupling reactions, acting as a boron source in Suzuki-Miyaura transformations.
Aromatic Benzene Ring
The para-substituted benzene ring provides a planar, conjugated π-system that influences electronic communication between the azidomethyl and boronate ester groups. Resonance effects minimally affect the azide’s reactivity due to the meta-directing nature of the boronate ester.
Physicochemical Properties: Molecular Weight, Solubility, and Stability
Molecular Weight and Exact Mass
The compound has a monoisotopic mass of 259.1492 g/mol , confirmed via high-resolution mass spectrometry. Isotopic peaks arise primarily from boron (¹⁰B, 19.9%; ¹¹B, 80.1%) and nitrogen (¹⁴N, 99.6%).
Solubility
Limited solubility data exist, but the compound is typically soluble in aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM). It exhibits poor solubility in water due to the hydrophobic pinacol and aromatic groups.
Stability
The compound is sensitive to hydrolysis under acidic or basic conditions, which cleave the boronate ester to yield 4-(azidomethyl)benzeneboronic acid. Storage at 4°C in anhydrous conditions is recommended to prevent azide degradation.
Table 3: Stability and handling recommendations
| Property | Condition | Source Citation |
|---|---|---|
| Thermal Stability | Stable below 40°C | |
| Hydrolytic Sensitivity | Degrades in aqueous acidic/basic media | |
| Storage Recommendations | 4°C, desiccated, inert atmosphere |
Properties
IUPAC Name |
2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-5-10(6-8-11)9-16-17-15/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNXRHOIGMOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676993 | |
| Record name | 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239481-05-0 | |
| Record name | 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of the aryl halide to a Pd⁰ catalyst, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester. Key conditions include:
-
Catalyst : Palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride (Pd(dppf)Cl₂) at 2–5 mol% loading.
-
Base : Anhydrous potassium acetate (KOAc) to scavenge HX byproducts.
-
Duration : 12–24 hours, monitored by TLC or LC-MS.
A representative procedure involves combining 4-(azidomethyl)phenyl bromide (4 mmol), B₂pin₂ (6 mmol), KOAc (8 mmol), and Pd(dppf)Cl₂ (0.1 equiv) in 1,4-dioxane (50 mL). After purification via silica gel chromatography, the product is isolated in 60–78% yield.
Substrate Preparation
The azidomethyl group is typically introduced prior to borylation. For example, 4-(bromomethyl)phenylboronic acid undergoes nucleophilic substitution with sodium azide (NaN₃) in DMF at 50°C, yielding the azidomethyl-substituted aryl boronic acid intermediate. Subsequent protection with pinacol in dichloromethane (DCM) with MgSO₄ affords the final dioxaborolane.
Post-Functionalization of Preformed Boronic Esters
An alternative strategy involves introducing the azidomethyl group after boronic ester formation. This two-step approach mitigates challenges associated with azide stability during cross-coupling.
Step 1: Synthesis of 4-(Halomethyl)phenylboronic Acid Pinacol Ester
A 4-(bromomethyl)phenylboronic acid pinacol ester is prepared via Miyaura borylation of 4-(bromomethyl)phenyl bromide under standard conditions. The bromomethyl group remains inert during this step.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Miyaura Borylation | 60–78% | One-pot, fewer steps | Requires pre-synthesized azidomethyl halide |
| Post-Functionalization | 65–72% | Avoids azide instability during coupling | Additional purification steps required |
Scalability and Industrial Relevance
Both methods are scalable to multi-gram quantities. Industrial adaptations employ flow chemistry to enhance safety and throughput, particularly for azide-containing intermediates. Recent advances in continuous-flow systems enable safer handling of exothermic azidation steps .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reagents such as triphenylphosphine in the Staudinger reduction.
Substitution Reactions: The boronate ester can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction.
Reduction: Triphenylphosphine and water are used in the Staudinger reduction.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C13H18BN3O2. It features a dioxaborolane ring structure that is substituted with an azidomethyl group on one phenyl ring. The presence of the azide functional group enhances its reactivity and allows for further functionalization.
In a recent study published in the Journal of Organic Chemistry, researchers reported a method involving the coupling of 4-(bromomethyl)phenylboronic acid with sodium azide under palladium catalysis. This method yielded the target compound with a high degree of purity and yield (over 85%) .
Medicinal Chemistry
- Drug Development : The azide group in this compound can be utilized for click chemistry applications. This allows for the attachment of various bioactive molecules to enhance pharmacological properties.
- Targeted Therapy : The compound's ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery systems. Its boron content is particularly useful in neutron capture therapy for cancer treatment.
Materials Science
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability.
- Sensors : Due to its unique electronic properties stemming from the boron atom's involvement in electron donation and acceptance, this compound is being investigated for use in sensor technologies.
Table 2: Applications Summary
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development (arginase inhibitors) | Targeted therapy potential |
| Materials Science | Polymer modification | Enhanced mechanical properties |
| Sensor Technology | Electronic sensors | Improved sensitivity and selectivity |
Mechanism of Action
The azide group in 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds. This reactivity underlies its use as a cross-linker in polymer chemistry and as a tool in bioorthogonal labeling .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₇BN₃O₂
- Molecular Weight : 263.11 g/mol (calculated)
- CAS Number : 1223598-41-1
- Purity : ≥95% (commercially available as a specialty chemical)
The azidomethyl substituent distinguishes this compound from simpler arylboronates, making it a bifunctional reagent for sequential functionalization in organic synthesis and materials science.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Azidomethyl vs. Halogenated Derivatives : While bromo- and iodo-substituted analogs are staples in cross-coupling reactions (e.g., Suzuki, Heck), the azidomethyl derivative enables orthogonal reactivity through azide-specific transformations .
- Electronic Effects : Methoxy and methylsulfonyl groups alter the boron center’s electrophilicity, impacting reaction rates in Miyaura borylation or catalytic cycles .
Stability and Handling Considerations
Biological Activity
The compound 2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1239481-05-0) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18BN3O2
- Molecular Weight : 259.116 g/mol
- IUPAC Name : this compound
- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN=[N+]=[N-]
The biological activity of this compound is largely attributed to its azide functional group which can participate in various chemical reactions including click chemistry. This property allows it to form covalent bonds with biomolecules such as proteins and nucleic acids. The dioxaborolane moiety may also play a role in modulating biological pathways through interactions with specific enzymes or receptors.
Antibacterial Activity
Recent studies have indicated that compounds containing azide groups can exhibit antibacterial properties. The specific activity of this compound against various bacterial strains has not been extensively documented. However, related compounds have shown promising results against Gram-negative bacteria by inhibiting essential enzymes involved in bacterial cell wall synthesis.
Cytotoxicity and Anticancer Potential
Some analogs of boron-containing compounds have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or disruption of mitochondrial function. Future research should focus on evaluating the cytotoxicity of this specific compound against various cancer cell lines to establish its potential as an anticancer agent.
Study 1: Structure-Kinetic Relationship Analysis
A study published in Nature explored the structure-kinetic relationship for inhibitors targeting LpxC in Pseudomonas aeruginosa. The findings suggested that modifications to the structure could enhance binding affinity and prolong the post-antibiotic effect (PAE). Although this study did not directly involve this compound, it highlights the importance of structural modifications in developing effective antibacterial agents .
Study 2: Boron Compounds in Cancer Therapy
Research has indicated that boron compounds can enhance the efficacy of certain chemotherapeutics. A review article discussed how boron-containing drugs are being investigated for their ability to sensitize cancer cells to radiation therapy. This suggests a potential pathway for further exploration with this compound in combination therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer: The compound is typically synthesized via a two-step process:
Suzuki-Miyaura Coupling : Introduce the boronate ester group to the phenyl ring using pinacol borane (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd catalysis. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be synthesized via this method .
Azidomethyl Functionalization : React the benzaldehyde intermediate with an azide source (e.g., NaN₃) under Staudinger conditions or via nucleophilic substitution. Ensure anhydrous conditions to avoid side reactions.
Q. Key Considerations :
- Use inert atmosphere (N₂/Ar) to stabilize the azide group.
- Monitor reaction progress via TLC or LC-MS to prevent over-azidation.
Q. How to characterize the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₇BN₃O₂).
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for ferrocene-functionalized dioxaborolanes .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm.
Advanced Research Questions
Q. How to optimize the azidomethyl functionalization step to improve yield?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ or NiCl₂(dppe) for coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). Higher yields are reported in DMF due to better azide solubility .
- Temperature Control : Maintain 60–80°C to balance reaction rate and azide stability.
- Protecting Groups : Use tert-butyl groups to shield reactive sites, reducing byproducts.
Data Contradiction Analysis :
If yields vary across studies (e.g., 27% in one protocol vs. 50% in others), assess differences in stoichiometry (e.g., excess NaN₃) or purification methods (column chromatography vs. recrystallization).
Q. What are the critical safety and stability considerations for handling the azide group?
Methodological Answer:
- Safety Protocols :
- Avoid mechanical shock, heat, or light exposure (azides are shock-sensitive).
- Use blast shields and remote handling tools during synthesis.
- Stability :
Q. Experimental Design :
- Conduct stability tests via accelerated aging (40°C/75% RH) and monitor decomposition by FTIR (loss of N₃ peak at ~2100 cm⁻¹).
Q. How to resolve contradictions in reported spectroscopic data for dioxaborolane derivatives?
Methodological Answer:
- Solvent Effects : Compare NMR data in CDCl₃ vs. DMSO-d₆, as solvent polarity shifts proton resonances.
- Isotopic Purity : Ensure deuterated solvents are >99.9% pure to avoid split peaks.
- Referencing Standards : Calibrate instruments using internal standards (e.g., TMS for NMR) and cross-validate with published data for structurally similar compounds (e.g., 2-(4-ferrocenylphenyl)-dioxaborolane ).
Case Study :
If ¹H NMR for the azidomethyl group varies between δ 3.7 and 3.9 ppm, re-examine solvent choice and sample concentration.
Applications in Academic Research
Q. How is this compound utilized in bioorthogonal chemistry or click reactions?
Methodological Answer:
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Leverage the azide group for copper-free click reactions with dibenzocyclooctyne (DBCO) probes.
- In Vivo Imaging : Conjugate with fluorescent tags (e.g., BODIPY) for tracking biomolecules. Ensure boronate ester stability in physiological pH (test via hydrolysis assays ).
Q. What strategies mitigate boronate ester hydrolysis during biological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
